molecular formula C9H9ClOS B083217 O-ethyl 3-chlorobenzenecarbothioate CAS No. 13806-78-5

O-ethyl 3-chlorobenzenecarbothioate

Cat. No. B083217
CAS RN: 13806-78-5
M. Wt: 200.69 g/mol
InChI Key: NSOLQKMOGRHUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-ethyl 3-chlorobenzenecarbothioate, also known as S-ethyl chlorothioformate, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. This chemical compound has been used in various fields of research, including medicinal chemistry, organic synthesis, and as a reagent in the analysis of biological samples.

Mechanism Of Action

The mechanism of action of O-ethyl 3-chlorobenzenecarbothioate is not well understood. However, it is believed to act as a thiolating agent, which can react with thiols in biological samples to form thioesters. This reaction can be used to quantify the levels of various compounds in biological samples.

Biochemical And Physiological Effects

O-ethyl 3-chlorobenzenecarbothioate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using O-ethyl 3-chlorobenzenecarbothioate in laboratory experiments is its ability to react with thiols in biological samples, which can be used to quantify the levels of various compounds. However, its use is limited by its pungent odor and the need for special handling procedures due to its toxicity.

Future Directions

There are several future directions for research involving O-ethyl 3-chlorobenzenecarbothioate. One area of research could be focused on the development of new methods for the synthesis of this compound, which could improve its efficiency and reduce its cost. Another area of research could be focused on the development of new applications for this compound, including its use in the synthesis of new drugs or as a reagent in the analysis of biological samples. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
In conclusion, O-ethyl 3-chlorobenzenecarbothioate is a chemical compound that has been widely used in scientific research. Its unique properties have made it a valuable reagent in the analysis of biological samples and in medicinal chemistry. While its use is limited by its toxicity and pungent odor, there are several future directions for research that could further improve our understanding of this compound and its potential applications.

Synthesis Methods

The synthesis of O-ethyl 3-chlorobenzenecarbothioate involves the reaction between thionyl chloride and ethyl benzoate. The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 60°C. The resulting product is then purified using various techniques, including distillation and recrystallization.

Scientific Research Applications

O-ethyl 3-chlorobenzenecarbothioate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the analysis of biological samples, such as blood and urine, to determine the levels of certain compounds. It has also been used in medicinal chemistry as a starting material for the synthesis of various drugs.

properties

CAS RN

13806-78-5

Product Name

O-ethyl 3-chlorobenzenecarbothioate

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

O-ethyl 3-chlorobenzenecarbothioate

InChI

InChI=1S/C9H9ClOS/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3

InChI Key

NSOLQKMOGRHUCD-UHFFFAOYSA-N

SMILES

CCOC(=S)C1=CC(=CC=C1)Cl

Canonical SMILES

CCOC(=S)C1=CC(=CC=C1)Cl

Origin of Product

United States

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